molecular formula C10H13ClN2O2 B11829530 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Cat. No.: B11829530
M. Wt: 228.67 g/mol
InChI Key: LGLCJIIJYYSZRU-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is a heterocyclic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes an oxazepine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride typically involves multiple steps. One common method starts with the alkylation of a phenolic hydroxyl group, followed by azidation of a carboxylic acid. This is followed by a Curtius rearrangement, hydrolysis, and salification to obtain the final product . The choice of solvent and reaction temperature is crucial to minimize side reactions and increase yield and purity.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to reduce the number of steps and improve the overall yield. Industrial methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific combination of an oxazepine ring fused with a benzene ring, along with the presence of an amino group and a methyl group

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H

InChI Key

LGLCJIIJYYSZRU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N.Cl

Origin of Product

United States

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